![molecular formula C14H15BrO2 B6608215 methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate CAS No. 2839144-27-1](/img/structure/B6608215.png)
methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate, also known as MBBC, is a type of organic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is a bicyclic compound with a unique structure that makes it highly versatile and useful for a variety of purposes. MBBC is commonly used in synthesis, as a reagent in chemical reactions, and as a model compound in scientific research. In
Applications De Recherche Scientifique
Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate is commonly used in scientific research as a model compound for studying the structure and reactivity of organic compounds. It is also used in the synthesis of other organic compounds, such as carboxylic acids and amides. Additionally, this compound has been used in the synthesis of pharmaceuticals, including drugs for treating cancer, HIV, and other diseases.
Mécanisme D'action
The mechanism of action of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate is not fully understood, but it is believed to involve the formation of a covalent bond between the carboxyl group and the bromine atom in the molecule. This covalent bond then undergoes a series of reactions, resulting in the formation of a new product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and analgesic properties. Additionally, this compound has been shown to have anti-cancer activity, and it has been used in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate in lab experiments is its versatility. It is a relatively simple compound to synthesize, and it can be used in a variety of reactions. Additionally, it has a wide range of applications in scientific research, making it an ideal choice for a variety of experiments. However, one limitation of using this compound in lab experiments is that it is a toxic compound, and it should be handled with caution.
Orientations Futures
There are a number of potential future directions for research involving methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate. These include the development of new synthesis methods for the compound, further exploration of its biochemical and physiological effects, and the development of new applications for this compound in the fields of chemistry, biology, and medicine. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs and treatments for various diseases. Finally, further research into the environmental impacts of this compound could lead to a better understanding of its potential risks and benefits.
Méthodes De Synthèse
Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate can be synthesized using a two-step reaction involving the reaction of 4-bromophenylbicyclo[2.1.1]hexane-1-carboxylic acid with methyl iodide. The first step of the reaction involves the formation of a Grignard reagent, which is then reacted with methyl iodide in the presence of a base to form the desired this compound. The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically completed within 1-2 hours.
Propriétés
IUPAC Name |
methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO2/c1-17-12(16)14-6-5-13(8-14,9-14)10-3-2-4-11(15)7-10/h2-4,7H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVFGZSUCZHOED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
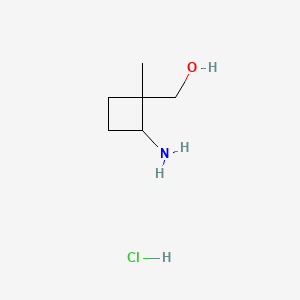
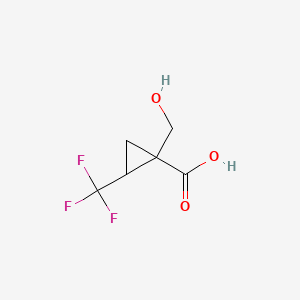
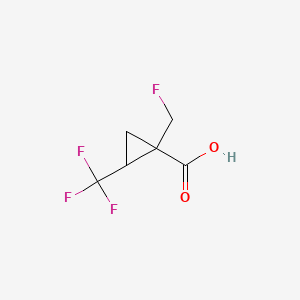
![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)

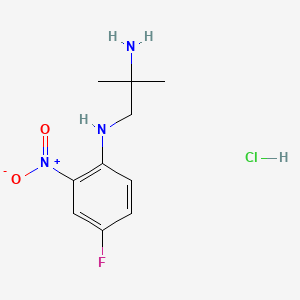
![(1R,5S)-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6608180.png)
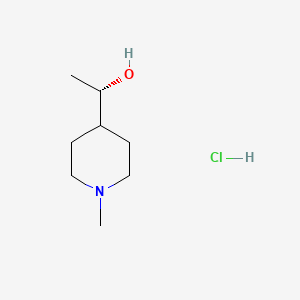
![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
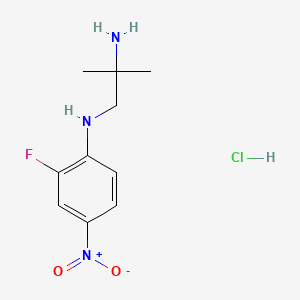
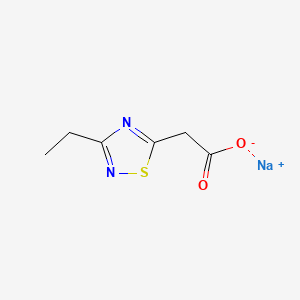
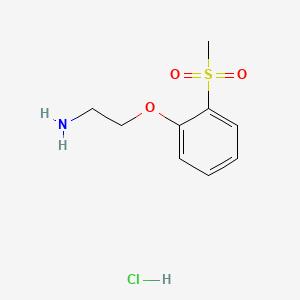

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(1H-imidazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B6608232.png)
